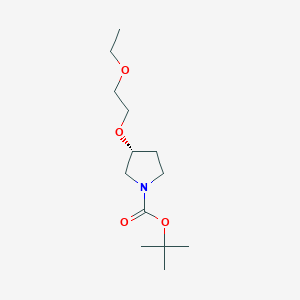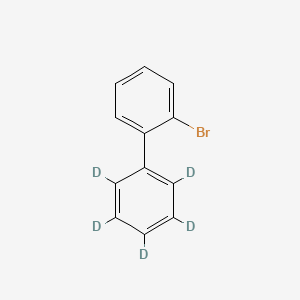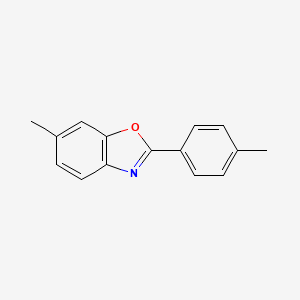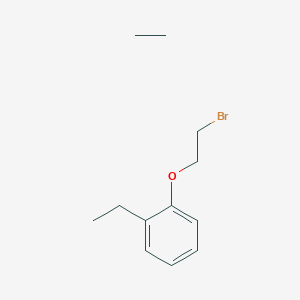
1-(2-Bromoethoxy)-2-ethylbenzene;ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethoxy)-2-ethylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where an ethyl group and a bromoethoxy group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-2-ethylbenzene can be synthesized through the reaction of 2-ethylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 1-(2-Bromoethoxy)-2-ethylbenzene involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromoethoxy)-2-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The bromoethoxy group can be reduced to form ethoxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azidoethoxy, thiol-ethoxy, and alkoxy-ethoxy derivatives.
Oxidation: Products include 2-ethylbenzoic acid and 2-ethylbenzaldehyde.
Reduction: Products include 2-ethoxyethylbenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromoethoxy)-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethoxy)-2-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ethyl group can undergo oxidation or reduction, leading to the formation of various functionalized derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
1-(2-Bromoethoxy)-2-ethylbenzene can be compared with other similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a methoxy group instead of an ethyl group.
2-Bromoethylbenzene: Lacks the ethoxy group, making it less reactive in nucleophilic substitution reactions.
1-(2-Chloroethoxy)-2-ethylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
The uniqueness of 1-(2-Bromoethoxy)-2-ethylbenzene lies in its combination of the bromoethoxy and ethyl groups, which provide a balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H19BrO |
|---|---|
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
1-(2-bromoethoxy)-2-ethylbenzene;ethane |
InChI |
InChI=1S/C10H13BrO.C2H6/c1-2-9-5-3-4-6-10(9)12-8-7-11;1-2/h3-6H,2,7-8H2,1H3;1-2H3 |
Clave InChI |
SWIYKLNBGXFUAE-UHFFFAOYSA-N |
SMILES canónico |
CC.CCC1=CC=CC=C1OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
![(1R)-2-{3-[(E)-2-(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)ethenyl]-1H-indazol-6-yl}-1-(3-methoxyphenyl)cyclopropane-1-carbaldehyde](/img/structure/B12819290.png)
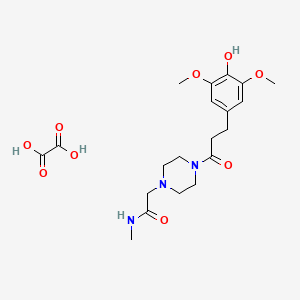
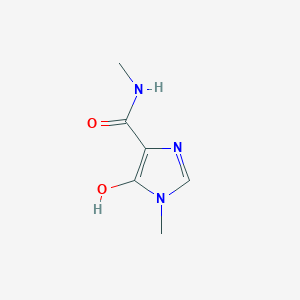
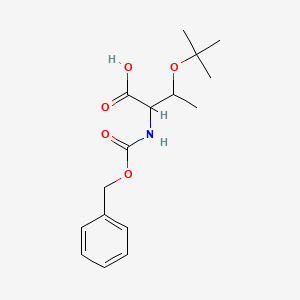
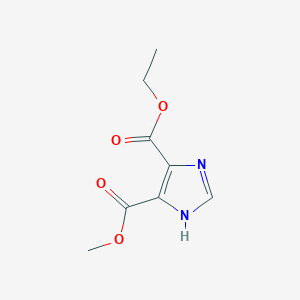
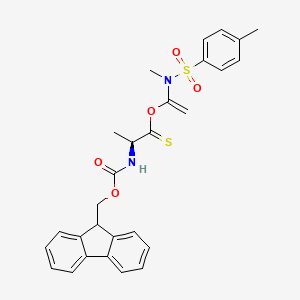
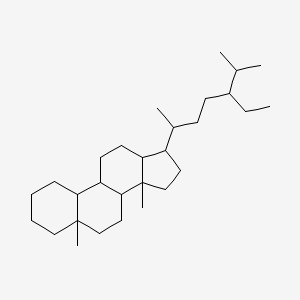
![4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)
